molecular formula C9H10N2O2 B1347590 3-Oxo-n-(pyridin-3-yl)butanamide CAS No. 1657-34-7

3-Oxo-n-(pyridin-3-yl)butanamide

Cat. No.: B1347590
CAS No.: 1657-34-7
M. Wt: 178.19 g/mol
InChI Key: FAIPYLBFPQYODX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxo-n-(pyridin-3-yl)butanamide is a chemical compound with the molecular formula C9H10N2O2 It is characterized by the presence of a pyridine ring attached to a butanamide structure, which includes a ketone group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-n-(pyridin-3-yl)butanamide typically involves multi-step reactions. One common method includes the reaction of 3-aminopyridine with diketene in boiling benzene, followed by further reactions under controlled conditions . The reaction conditions often involve elevated temperatures, such as 135-150°C, and the use of solvents like xylene or toluene .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-n-(pyridin-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-oxo-4-(3-pyridinyl)butanoic acid, while reduction could produce 3-hydroxy-n-(pyridin-3-yl)butanamide .

Scientific Research Applications

3-Oxo-n-(pyridin-3-yl)butanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Oxo-n-(pyridin-3-yl)butanamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pyridine ring and the ketone group play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    3-Oxo-n-(pyridin-2-yl)butanamide: Similar structure but with the pyridine ring attached at the second position.

    4-Oxo-4-(3-pyridinyl)butanoic acid: Contains a carboxylic acid group instead of an amide group.

    3-Oxo-n-(1,3,4-thiadiazol-2-yl)butanamide: Contains a thiadiazole ring instead of a pyridine ring

Uniqueness

3-Oxo-n-(pyridin-3-yl)butanamide is unique due to its specific substitution pattern on the pyridine ring and the presence of both a ketone and an amide group. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

3-oxo-N-pyridin-3-ylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-7(12)5-9(13)11-8-3-2-4-10-6-8/h2-4,6H,5H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAIPYLBFPQYODX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30296237
Record name 3-oxo-n-(pyridin-3-yl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30296237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1657-34-7
Record name 3-Oxo-N-3-pyridinylbutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1657-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 108434
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001657347
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1657-34-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108434
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-oxo-n-(pyridin-3-yl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30296237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Oxo-n-(pyridin-3-yl)butanamide
Reactant of Route 2
Reactant of Route 2
3-Oxo-n-(pyridin-3-yl)butanamide
Reactant of Route 3
Reactant of Route 3
3-Oxo-n-(pyridin-3-yl)butanamide
Reactant of Route 4
Reactant of Route 4
3-Oxo-n-(pyridin-3-yl)butanamide
Reactant of Route 5
Reactant of Route 5
3-Oxo-n-(pyridin-3-yl)butanamide
Reactant of Route 6
Reactant of Route 6
3-Oxo-n-(pyridin-3-yl)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.